molecular formula C10H14O2 B1280764 (2-Isopropoxyphenyl)methanol CAS No. 82657-68-9

(2-Isopropoxyphenyl)methanol

Cat. No. B1280764
CAS RN: 82657-68-9
M. Wt: 166.22 g/mol
InChI Key: QPEGLRPZJGPWQR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(2-Isopropoxyphenyl)methanol” is represented by the InChI code 1S/C10H14O2/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8,11H,7H2,1-2H3 .


Physical And Chemical Properties Analysis

“(2-Isopropoxyphenyl)methanol” is a liquid at room temperature . It has a molecular weight of 166.22 g/mol .

Scientific Research Applications

1. Solvent Effects on Hydrogen Bonding and Rotation Barriers

(Lomas & Adenier, 2001) discussed the conformational behavior of 2-alkoxyphenyl(α,α-dialkyl)methanols in various solvents. Their research demonstrated that solvent types significantly influence the rotational barriers and hydrogen bonding of these compounds, which include derivatives similar to (2-Isopropoxyphenyl)methanol.

2. Methanol's Impact on Lipid Dynamics in Biological Membranes

A study by (Nguyen et al., 2019) investigated the effects of methanol on lipid dynamics, specifically in 1,2-dimyristoyl-sn-glycero-3-phosphocholine large unilamellar vesicles. The results highlighted methanol's significant impact on lipid transfer and flip-flop kinetics, providing insights relevant to studies using similar alcohol derivatives.

3. Probing Surface Sites of Metal Oxide Catalysts

In the context of catalysis, (Wu et al., 2012) utilized methanol to probe surface sites of ceria nanocrystals. This approach helps in understanding the interaction of molecules like (2-Isopropoxyphenyl)methanol with various surface sites, essential for designing efficient catalysts.

4. Utilization in Catalytic C-C Coupling Reactions

Research on the catalytic potential of methanol, as seen in (Moran et al., 2011), highlights its use in C-C coupling reactions. Such reactions are fundamental in organic synthesis, where derivatives of methanol, including (2-Isopropoxyphenyl)methanol, can be utilized.

5. Pharmaceutical Applications in HPLC Analysis

(Ruíz-Gutiérrez et al., 2000) explored the use of methanol in high-performance liquid chromatography (HPLC) for pharmaceutical analysis. This indicates the potential use of (2-Isopropoxyphenyl)methanol in similar analytical applications, especially in the identification and quantification of pharmaceutical compounds.

6. Impact on Surface Nucleation and Growth in Nanotechnology

The research by (Ji et al., 2016) on the effect of alcohols, including methanol, on the nucleation and growth of nanoparticles, provides insights into how similar molecules like (2-Isopropoxyphenyl)methanol could influence the development of nanomaterials.

Safety And Hazards

The safety data sheet for methanol indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to organs .

properties

IUPAC Name

(2-propan-2-yloxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEGLRPZJGPWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476975
Record name (2-Isopropoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Isopropoxyphenyl)methanol

CAS RN

82657-68-9
Record name (2-Isopropoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-hydroxybenzaldehyde (0.5 ml) in dimethylformamide (5 ml), 1.35 ml of 2-bromopropane and 1.98 g of potassium carbonate were added, and the reaction solution was stirred overnight at room temperature. To the reaction solution was added 1N hydrochloric acid, and the mixture was extracted with ethyl acetate. The combined organic layers were washed with a saturated saline solution and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to afford a crude product as a yellow oil. To a solution of the crude product in methanol (5 ml), 362 mg of sodium borohydride was added under ice-cooling, and the reaction solution was stirred at room temperature for 30 minutes. To the reaction solution was added 10% aqueous citric acid, and the mixture was extracted with ethyl acetate. The combined organic layers were washed with a saturated saline solution and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the residue obtained was purified by silica gel column chromatography (eluent: hexane/ethyl acetate (98:2-50:50)) to afford the title compound as a colorless oil.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
362 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 2-hydroxybenzyl alcohol (21.04 g, 1 equiv., available from Aldrich Chemical Company), 2-isopropyl iodide (32.3 mL, 1.9 equiv., available from Aldrich Chemical Company) and K2CO3 (71.42 g, 3 equiv.) in ethanol was refluxed for 3 hours. On cooling the reaction mixture was filtered and the solvent removed under reduced pressure and replaced with dichloromethane, and then filtered and the solvent removed to give the title compound as an oil (27.751 g, 99%). 1H NMR (300 MHz, CDCl3): δ 1.37 (d, 6H, J=6.0 Hz), 3.55 (bs, 1H), 4.50-4.70 (m, 3H), 6.78-6.90 (m, 2H), 7.15-7.25 (m, 2H).
Quantity
21.04 g
Type
reactant
Reaction Step One
[Compound]
Name
2-isopropyl iodide
Quantity
32.3 mL
Type
reactant
Reaction Step One
Name
Quantity
71.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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